molecular formula C17H13N7O2 B2455419 N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1207050-80-3

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2455419
CAS No.: 1207050-80-3
M. Wt: 347.338
InChI Key: VFYPNBWORAYDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound designed for research applications, integrating two privileged pharmacophores: a 3-phenyl-1,2,4-oxadiazole ring and a benzamide moiety tethered to a 1H-tetrazole group. The 1,2,4-oxadiazole scaffold is a well-documented heterocycle in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for ester and amide functionalities . This structure is frequently investigated for its potential to confer diverse biological activities, including antimicrobial and anti-inflammatory effects . The incorporation of the 1H-tetrazole ring, a carboxylic acid bioisostere known for enhancing solubility and enabling zinc-binding in enzyme active sites, suggests potential research applications in the design of enzyme inhibitors or receptor ligands . The specific biological profile and molecular targets of this hybrid molecule are a subject of ongoing scientific investigation, driven by the synergistic potential of its multifunctional architecture. Researchers value this compound for probing structure-activity relationships in the development of novel therapeutic agents, particularly in areas such infectious disease and oncology, where such complex heterocycles have shown significant promise .

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O2/c25-17(13-7-4-8-14(9-13)24-11-19-22-23-24)18-10-15-20-16(21-26-15)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYPNBWORAYDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H14N6O
  • Molecular Weight : 298.32 g/mol
  • CAS Number : 1352516-45-0

Research indicates that compounds containing oxadiazole and tetrazole moieties exhibit a range of biological activities, particularly in antibacterial and anticancer domains. The mechanisms of action often involve:

  • Inhibition of Bacterial Growth : Oxadiazole derivatives have been shown to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. For example, they may inhibit the biosynthesis of menaquinone, which is crucial for bacterial survival .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant for compounds that target mitotic kinesins like HSET (KIFC1), which are involved in centrosome organization .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
AntibacterialInhibits growth of various bacterial strains, including MRSA
AnticancerInduces apoptosis in cancer cells via cell cycle arrest
AntifungalExhibits antifungal properties against specific fungal strains
Enzyme InhibitionInhibits key enzymes involved in bacterial metabolism

Antibacterial Activity

A study conducted on the antibacterial properties of oxadiazole derivatives found that N-(1,3,4-oxadiazol-2-yl)benzamides demonstrated potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) as low as 0.25 μg/mL. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .

Anticancer Potential

In vitro assays revealed that N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds were found to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Scientific Research Applications

Antimicrobial Properties

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide has shown promising antimicrobial activity against various strains of bacteria and fungi. Studies indicate that compounds containing oxadiazole and tetrazole rings exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant strains.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The compound has been evaluated for its cytotoxic effects on human cancer cells such as:

Cancer Cell Line IC50 (µM)
HT29 (Colon Cancer)15.7
MCF7 (Breast Cancer)22.4
A549 (Lung Cancer)18.5

The IC50 values indicate that the compound exhibits significant cytotoxic activity, making it a candidate for further development as an anticancer drug.

Case Studies and Research Findings

A notable study published in a peer-reviewed journal highlighted the synthesis and evaluation of various derivatives of oxadiazole and tetrazole compounds, including this compound. The findings indicated that modifications to the substituents on these heterocycles significantly influenced their biological activities (Sameluik et al., 2021) .

Another study demonstrated that compounds with similar structures exhibited enhanced activity against resistant bacterial strains when combined with conventional antibiotics, suggesting a synergistic effect that could be harnessed in clinical applications (PMC6768024) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.